![molecular formula C11H13N3O4 B2843372 1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid CAS No. 866157-46-2](/img/structure/B2843372.png)

1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

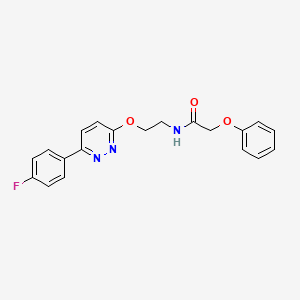

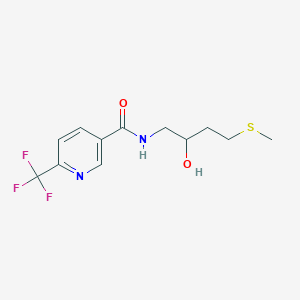

“1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid” is a chemical compound with the molecular formula C11H13N3O4 . It is also known by its CAS number 866157-46-2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentanecarboxylic acid moiety linked to a 5-nitro-2-pyridinyl group via an amino bridge . The molecular weight of this compound is 251.23862 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.23900 . Its density is 1.483g/cm3, and it has a boiling point of 487.3ºC at 760 mmHg . Unfortunately, the melting point is not available .Applications De Recherche Scientifique

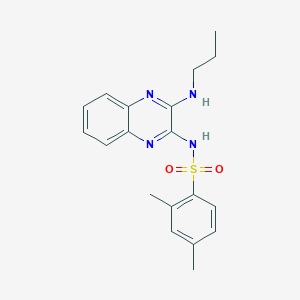

Metal Complexes and Catalysis

Studies on metal complexes with sulphur-nitrogen chelating agents, such as 2-aminocyclopentene-1-dithiocarboxylic acid complexes with Ni(II), Pd(II), and Pt(II), showcase the potential of similar compounds in catalysis and materials science. These complexes exhibit unique properties due to their bonding and geometrical isomerism, which could be relevant for designing catalysts and materials with specific electronic and structural characteristics (Nag & Joardar, 1975).

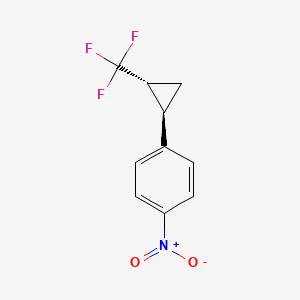

Organic Synthesis

In the field of organic synthesis, the study on the synthesis of alpha-cyclopropyl-beta-homoprolines presents methods for creating structurally complex and stereocontrolled nitrogen-containing heterocycles. This research could inform strategies for synthesizing analogs of "1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid" with potential pharmacological applications or as intermediates in organic synthesis (Cordero et al., 2009).

Coordination Polymers and MOFs

The creation of metal–organic frameworks (MOFs) using pyridyl-based isophthalic acid demonstrates the utility of pyridyl derivatives in constructing materials with diverse architectures and functionalities. These MOFs find applications in catalysis, highlighting potential uses for similarly structured compounds in creating heterogeneous catalysts for organic transformations (Karmakar et al., 2016).

Molecular Electronics

Research on molecules containing nitroamine redox centers for use in electronic devices reveals the potential of nitro-substituted compounds in developing molecular electronic devices with high on-off ratios and negative differential resistance. This indicates possible applications for "1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid" derivatives in the field of molecular electronics and information storage technologies (Chen et al., 1999).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-[(5-nitropyridin-2-yl)amino]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-10(16)11(5-1-2-6-11)13-9-4-3-8(7-12-9)14(17)18/h3-4,7H,1-2,5-6H2,(H,12,13)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXVKDMYVOMDFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)NC2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-(5'-(4-(1H-pyrazol-4-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-pyrazole)](/img/structure/B2843296.png)

![2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843297.png)

![6-Tert-butyl-2-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2843298.png)

![3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2843301.png)

![5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2843304.png)

![4-[2-[(2,4-Dichlorophenyl)methylthio]-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B2843310.png)

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2843312.png)